3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde or ketone.
Introduction of the 4-ethoxybenzoyl group: This step involves the acylation of the quinoline core using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 2-fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 2-fluorobenzyl bromide.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and quinoline positions, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, leading to the formation of corresponding acids and amines.
Scientific Research Applications
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in cell signaling, apoptosis, and enzyme inhibition.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to changes in the enzyme’s conformation and function. It may also interact with receptors, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, showing different reactivity and biological activity.
2-Phenylquinoline: A compound with a phenyl group at the 2-position, used in organic synthesis and materials science.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-19-10-8-17(9-11-19)25(29)22-16-28(15-18-6-4-5-7-23(18)27)24-13-12-20(31-2)14-21(24)26(22)30/h4-14,16H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQXVZKIVURJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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